4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Description
4-{[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound combining a tetrazole ring system with substituted aromatic groups. The molecule features a benzoic acid core linked via a methoxy group to a 1-(4-bromophenyl)-1H-tetrazol-5-yl moiety. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c16-11-3-5-12(6-4-11)20-14(17-18-19-20)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNWBYPYUCDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring and the bromophenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and bromophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substituent variations on the tetrazole ring, linker groups, and aromatic systems. Key comparisons include:
Key Observations :
- Substituent Position : The para-bromophenyl group in the target compound may enhance receptor binding compared to ortho-bromobenzyl (e.g., in ) due to reduced steric hindrance .
- Aromatic Systems : Methoxyphenyl () or ethoxyphenyl () substituents introduce electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.
Physical Properties
- Sulfonyl-containing compounds (e.g., ) exhibit higher melting points than methoxy-linked derivatives due to stronger intermolecular forces.
- Crystallography :
- Analogs like show dihedral angles (45.97–75.41°) between aromatic rings, influencing packing efficiency. Hydrogen bonding (O–H⋯N) and π-π stacking (3.312 Å in ) are critical for stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
